N-BOC-4-bromo-3-chloro-2-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

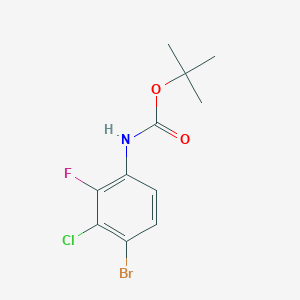

N-BOC-4-bromo-3-chloro-2-fluoroaniline, also known as tert-butyl N-(4-bromo-3-chloro-2-fluorophenyl)carbamate, is a halogenated aromatic amine. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom. It is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-BOC-4-bromo-3-chloro-2-fluoroaniline is typically synthesized through a multi-step process involving the protection of the amine group and subsequent halogenation reactions. The synthesis begins with 4-bromo-3-chloro-2-fluoroaniline, which undergoes N-protection using tert-butyl chloroformate (BOC-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve consistent quality. The final product is purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-BOC-4-bromo-3-chloro-2-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is used to remove the BOC group.

Major Products Formed

Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be synthesized.

Deprotected Amine: Removal of the BOC group yields 4-bromo-3-chloro-2-fluoroaniline.

Scientific Research Applications

N-BOC-4-bromo-3-chloro-2-fluoroaniline is widely used in scientific research, particularly in the fields of organic chemistry, medicinal chemistry, and materials science. Some of its applications include:

Synthesis of Borinic Acid Derivatives: Used in cross-coupling reactions and catalysis.

Synthesis of Thiophene Derivatives: Employed in the development of agrochemicals and pharmaceuticals.

Functional Materials: Utilized in the synthesis of polymers and optoelectronic materials.

Mechanism of Action

The mechanism of action of N-BOC-4-bromo-3-chloro-2-fluoroaniline primarily involves its role as an intermediate in various chemical reactions. The BOC protecting group stabilizes the amine, allowing selective reactions at other positions on the benzene ring. Upon deprotection, the free amine can participate in further reactions, such as forming amides or other nitrogen-containing compounds.

Comparison with Similar Compounds

Similar Compounds

N-BOC-3-bromo-5-chloro-2-fluoroaniline: Similar structure but with different positions of halogen atoms.

N-BOC-4-bromo-2-chloro-3-fluoroaniline: Another positional isomer with varied halogen placement.

Uniqueness

N-BOC-4-bromo-3-chloro-2-fluoroaniline is unique due to its specific arrangement of halogen atoms and the presence of the BOC protecting group. This unique structure allows for selective reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Activity

N-BOC-4-bromo-3-chloro-2-fluoroaniline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and related case studies.

This compound has the following chemical structure:

| Property | Details |

|---|---|

| Molecular Formula | C₆H₄BrClFN |

| CAS Number | 115843-99-7 |

| Molecular Weight | 227.46 g/mol |

| Purity | ≥98% (as per supplier specifications) |

Antiviral Activity

Research has indicated that derivatives of 4-bromo-3-chloro-2-fluoroaniline exhibit antiviral properties, particularly against HIV. A study demonstrated that compounds with similar structures could inhibit HIV entry by targeting the gp120 protein on the virus's surface . Notably, modifications on the phenyl ring significantly influenced antiviral potency, suggesting that this compound could be optimized for enhanced activity.

Anticancer Properties

This compound has been investigated for its potential anticancer activities. In one study, it was incorporated into a series of amide derivatives that showed significant inhibition of cancer cell growth . The mechanism appears to involve disruption of cellular signaling pathways essential for tumor proliferation.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Inhibition of Viral Entry : By interacting with viral proteins, it prevents the virus from entering host cells.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to reduced proliferation.

- Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Study 1: Antiviral Efficacy

A detailed investigation into the antiviral efficacy of NBD compounds related to N-BOC derivatives revealed that specific substitutions on the phenyl ring (like chlorine and fluorine) significantly impacted their ability to inhibit HIV entry . The study utilized pseudovirus assays to evaluate potency and toxicity, demonstrating a clear structure-activity relationship.

Study 2: Anticancer Activity

In another study focusing on amide derivatives containing N-BOC groups, compounds including this compound were shown to inhibit the growth of various cancer cell lines. The research highlighted that these compounds disrupted critical signaling pathways in cancer cells, leading to decreased viability .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV entry | |

| Anticancer | Growth inhibition in cancer cells |

Table 2: Structure-Activity Relationship (SAR)

| Substituent | Activity Level | Comments |

|---|---|---|

| -Cl | High | Enhances binding affinity |

| -F | Moderate | Slightly reduces activity |

| -H | Low | Minimal interaction with target sites |

Properties

IUPAC Name |

tert-butyl N-(4-bromo-3-chloro-2-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIRZJTWUJSFRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Br)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.